Cas no 72393-03-4 (Phenanthro[1,10,9,8-opqra]perylene-7,14-dione,1,3,4,6,8,13-hexahydroxy-10,11-dimethyl-2,5-di-2-piperidinyl-)

Phenanthro[1,10,9,8-opqra]perylene-7,14-dione,1,3,4,6,8,13-hexahydroxy-10,11-dimethyl-2,5-di-2-piperidinyl- structure
72393-03-4 structure
Product Name:Phenanthro[1,10,9,8-opqra]perylene-7,14-dione,1,3,4,6,8,13-hexahydroxy-10,11-dimethyl-2,5-di-2-piperidinyl-
CAS No:72393-03-4
MF:C40H34N2O8
MW:670.706571102142
CID:569312
Update Time:2024-03-05

Phenanthro[1,10,9,8-opqra]perylene-7,14-dione,1,3,4,6,8,13-hexahydroxy-10,11-dimethyl-2,5-di-2-piperidinyl- Chemical and Physical Properties

Names and Identifiers

    • Phenanthro[1,10,9,8-opqra]perylene-7,14-dione,1,3,4,6,8,13-hexahydroxy-10,11-dimethyl-2,5-di-2-piperidinyl-
    • Phenanthro(1,10,9,8-opqra)perylene-7,14-dione, 1,3,4,6,8,13-hexahydroxy-10,11-dimethyl-2,5-di-2-piperidinyl-
    • 1,3,4,6,8,13-hexahydroxy-10,11-dimethyl-2,5-di-piperidin-2-yl-phenanthro[1,10,9,8-opqra]perylene-7,14-dione
    • Phenanthro(1,10,9,8-opqra)perylene-7,14-dione, 1,3,4,6,8,13-hexahydrox y-10,11-dimethyl-2,5-di-2-piperidinyl-
    • 1,3,4,6,8,13-Hexahydroxy-10,11-dimethyl-2,5-di(2-piperidinyl)phenanthro[1,10,9,8-opqra]perylene-7,14-dione
    • Fagopyrine
    • Inchi: 1S/C40H34N2O8/c1-13-11-17(43)23-25-19(13)20-14(2)12-18(44)24-26(20)28-27(25)29-31(35(45)21(15-7-3-5-9-41-15)37(47)33(29)39(23)49)32-30(28)34(40(24)50)38(48)22(36(32)46)16-8-4-6-10-42-16/h11-12,15-16,41-48H,3-10H2,1-2H3
    • InChI Key: ROFJUMITFMRBRF-UHFFFAOYSA-N
    • SMILES: CC1C2C3C4C5C6C(=C(C(=C(C=6C(C=4C(O)=CC=3C)=O)O)C3NCCCC3)O)C3C(=C(C(=C4C=3C=5C=2C(C4=O)=C(O)C=1)O)C1NCCCC1)O

Computed Properties

  • Exact Mass: 670.23162
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 2
  • Complexity: 1290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 986
  • XLogP3: 7.4

Experimental Properties

  • PSA: 179.58
Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent